N-(4-{[6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}phenyl)propanamide is a complex organic compound that features a quinoxaline core substituted with a pyrazole ring and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}phenyl)propanamide typically involves multiple steps. One common approach is to start with the quinoxaline core, which is then functionalized with the pyrazole ring and the propanamide group. The key steps include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone.
Introduction of the Pyrazole Ring: This step involves the reaction of the quinoxaline derivative with a pyrazole precursor under conditions that promote the formation of the pyrazole ring.
Attachment of the Propanamide Group: This can be done through a Friedel-Crafts acylation followed by a Clemmensen reduction to introduce the propanamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}phenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the quinoxaline and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
N-(4-{[6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}phenyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biology: It can be used in biological studies to understand its interaction with various biomolecules and its potential as a therapeutic agent.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which N-(4-{[6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}phenyl)propanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives and pyrazole-containing molecules. Examples include:
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole .
- Various substituted imidazoles .
Uniqueness
What sets N-(4-{[6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}phenyl)propanamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H20Cl2N6O |
---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
N-[4-[[6,7-dichloro-3-(3,5-dimethylpyrazol-1-yl)quinoxalin-2-yl]amino]phenyl]propanamide |
InChI |
InChI=1S/C22H20Cl2N6O/c1-4-20(31)25-14-5-7-15(8-6-14)26-21-22(30-13(3)9-12(2)29-30)28-19-11-17(24)16(23)10-18(19)27-21/h5-11H,4H2,1-3H3,(H,25,31)(H,26,27) |
InChI Key |
FOJVQACTVHHLMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC2=NC3=CC(=C(C=C3N=C2N4C(=CC(=N4)C)C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.